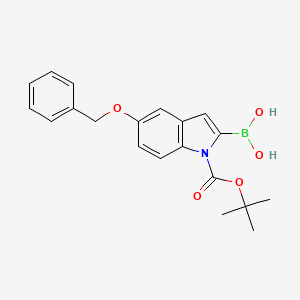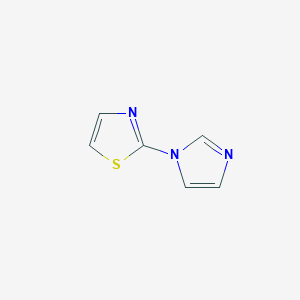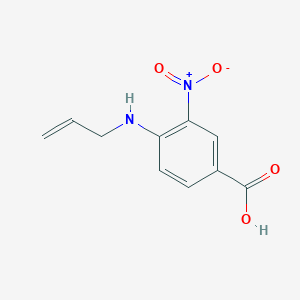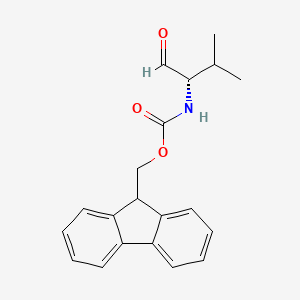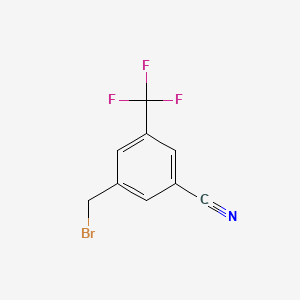
3-(溴甲基)-5-(三氟甲基)苯甲腈
描述
The compound "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile" is a chemical of interest in various fields of organic chemistry and materials science due to its potential applications in synthesis and as a building block for more complex molecules. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated aromatic compounds has been reported. For instance, the synthesis of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound with a similar substitution pattern, was achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media, leading to a versatile starting material for further organometallic synthesis . Additionally, a synthetic process for the production of 4,5-diamino-2-(trifluoromethyl)benzonitrile was developed, starting from 4-amino-2-(trifluoromethyl)benzonitrile, which could be relevant for the synthesis of compounds with similar trifluoromethyl groups .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of o-(bromomethyl)benzonitrile was determined to be monoclinic with specific bond angles and lengths, providing a basis for understanding the structural characteristics of bromomethylated benzonitriles . Although this is not the exact compound , the structural data can be extrapolated to predict the molecular geometry of "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile."
Chemical Reactions Analysis
The reactivity of brominated and trifluoromethylated compounds has been explored in the literature. The synthesis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) involved the interaction of tris(5-bromo-2-methoxyphenyl)bismuth with bromodifluoroacetic acid, indicating the potential for brominated compounds to participate in complex formation reactions . Additionally, the regioselective O-demethylation of aryl methyl ethers suggests that brominated compounds can undergo selective transformations, which could be applicable to "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile" .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and trifluoromethylated compounds are influenced by their molecular structure. The crystallographic data provided for related compounds, such as bond lengths and angles, can help predict the physical properties like density and melting points . The presence of bromine and trifluoromethyl groups is known to impact the reactivity and stability of these compounds, which would be relevant for "3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile" as well .
科学研究应用
新化合物的合成
Aktaş Kamiloğlu 等人 (2018) 的一项研究重点是使用 3-(溴甲基)-5-(三氟甲基)苯甲腈合成新化合物。他们通过将 3-(溴甲基)-5-(三氟甲基)苯甲腈与其他有机化合物反应,开发了具有显着光电化学性质的外围四取代酞菁。本研究强调了该化合物在创造具有电化学技术潜在应用的新材料中的效用 (Aktaş Kamiloğlu 等,2018).
有机合成和反应
在另一项研究中,Kysil 等人 (2008) 探讨了 2-(溴甲基)苯甲腈与各种底物的反应,从而合成了新型噻并吡啶并异吲哚酮。本研究证明了该化合物在有机合成中的多功能性,以及其在开发新的药理活性分子中的潜力 (Kysil 等,2008).
亲电取代反应
Dunn 等人 (2018) 对类似化合物在连续流动条件下的碘化进行了研究,提供了对亲电取代反应及其在工业规模应用中优化的见解。本研究强调了了解此类化合物的反应性对于高效且可扩展的化学过程的重要性 (Dunn 等,2018).
材料科学应用
Huang 等人 (2014) 研究了在锂离子电池中使用相关化合物 4-(三氟甲基)-苯甲腈作为电解质添加剂,展示了改善的循环稳定性和性能。本研究展示了 3-(溴甲基)-5-(三氟甲基)苯甲腈衍生物在增强储能器件性能方面的潜力 (Huang 等,2014).
安全和危害
未来方向
属性
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUXNYPZDDSUDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469282 | |
| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile | |
CAS RN |
669080-79-9 | |
| Record name | 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

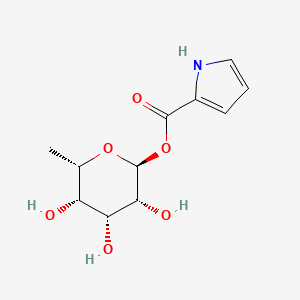
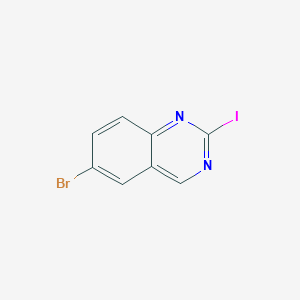


![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)
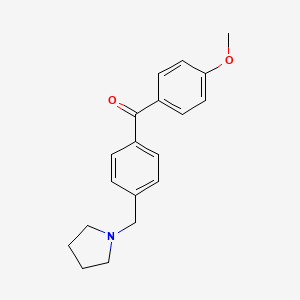


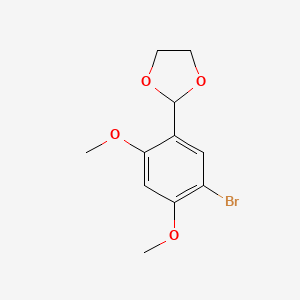
![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)
